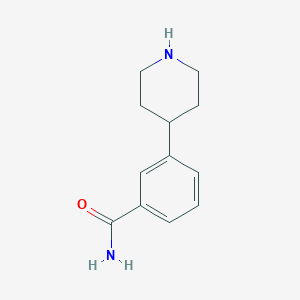

3-(Piperidin-4-YL)benzamide

Description

3-(Piperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine ring substituted at the benzamide’s para position. This scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases and GPCRs, via hydrogen bonding and hydrophobic interactions. The piperidine moiety enhances solubility and conformational flexibility, while substituents on the benzamide core modulate electronic properties and binding affinity .

Properties

IUPAC Name |

3-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYKSKNYYWZSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)benzamide typically involves the reaction of 4-piperidone with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-YL)benzamide can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

3-(Piperidin-4-YL)benzamide and its derivatives have been studied for their interactions with various biological targets. The compound's structure allows it to engage with neurotransmitter systems, making it a candidate for treating neurological disorders.

Choline Transporter Inhibition

Recent studies have identified 4-methoxy-3-(piperidin-4-yl)benzamides as potent inhibitors of the choline transporter (CHT). These compounds were discovered through high-throughput screening and showed promising results in inhibiting choline uptake, which is crucial for acetylcholine synthesis. The lead compound ML352 demonstrated effective inhibition at both low and high concentrations of choline, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease where cholinergic signaling is impaired .

Cardiovascular Diseases

The compound has been linked to the treatment of cardiovascular diseases. A patent describes the use of N-piperidin-3-yl-benzamide derivatives for managing dyslipidemia and hypercholesterolemia, conditions that contribute to cardiovascular morbidity. These compounds selectively inhibit the translation of mRNA encoding PCSK9, a protein that regulates cholesterol levels, thus offering a novel approach to managing cholesterol-related conditions .

Cancer Treatment

The benzoylpiperidine fragment, which includes this compound, has shown antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. Studies indicate that modifications to this fragment can enhance its potency as a reversible inhibitor of enzymes involved in cancer progression . For instance, specific analogs demonstrated IC50 values ranging from 19.9 to 75.3 µM against cancer cells, suggesting potential for further development as anticancer agents .

Inhibition Studies

A series of experiments evaluated the efficacy of this compound derivatives in inhibiting CHT activity:

| Compound | IC50 (µM) | Brain:Plasma Ratio | Solubility (µM) |

|---|---|---|---|

| ML352 | 100 | 0.28 | 98.2 |

| Analog 1 | 27.1 | 0.07 | 25.9 |

| Analog 2 | >30 | <0.06 | BLQ |

These findings highlight ML352 as a promising candidate for further investigation due to its favorable pharmacokinetic profile and potent inhibitory activity .

Efficacy in Cancer Models

In vitro studies on benzoylpiperidine derivatives showed significant inhibition of cell growth across multiple cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 50.5 |

| OVCAR-3 (Ovarian) | 60.0 |

These results underline the potential of these compounds in developing new cancer therapies targeting specific cellular pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 3-(piperidin-4-yl)benzamide with structurally related compounds, focusing on synthetic yields, physicochemical properties, and biological activities.

Substituent Variations on the Benzamide Core

Modifications to the benzamide aromatic ring significantly influence molecular properties:

Key Observations:

- Fluorinated substituents (e.g., CF₃, tetrafluoroethyl) improve metabolic stability and lipophilicity but may reduce synthetic yields (e.g., 25% for 17e vs. 65.2% for 6e) .

Modifications to the Piperidine Ring

Piperidine substitutions alter conformational flexibility and target selectivity:

Key Observations:

Biological Activity

3-(Piperidin-4-YL)benzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a benzamide group substituted with a piperidine ring at the 3-position. This unique structural arrangement contributes to its biological activity by influencing interactions with various molecular targets, such as receptors and enzymes. The compound has a molecular formula of C₁₃H₁₈N₂O and a molecular weight of approximately 218.30 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. Studies suggest that it may act as an inhibitor of the choline transporter (CHT), impacting cholinergic signaling pathways critical for various physiological functions .

Key Mechanisms:

- Choline Transport Inhibition: The compound has been identified as a selective inhibitor of CHT, which plays a crucial role in regulating acetylcholine levels in the synaptic cleft.

- Receptor Interactions: It may interact with dopamine D2 and serotonin 5HT receptors, suggesting potential implications for mood regulation and cognitive functions.

Structure-Activity Relationships (SAR)

Research on SAR has highlighted the importance of specific structural modifications in enhancing the biological activity of this compound derivatives. For instance, variations in the piperidine substituent and amide functionality have been shown to significantly affect potency and selectivity against various biological targets.

Table 1: Summary of SAR Findings

Case Studies

-

Choline Transporter Inhibition :

- A study identified ML352 as a potent inhibitor of CHT derived from a high-throughput screening process. It demonstrated noncompetitive inhibition at both low (100 nM) and high (10 μM) concentrations of choline, indicating its potential therapeutic applications in conditions related to cholinergic dysfunction .

-

Antitumor Activity :

- Compounds derived from the benzamide scaffold have shown promising antitumor effects by inducing HIF-1α expression, leading to increased apoptosis in HepG2 liver cancer cells. Compounds 10b and 10j were particularly noted for their low IC50 values, indicating strong bioactivity against cancer cells .

-

Neurological Implications :

- The interaction of similar compounds with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, N-Methyl-3-(piperidin-4-YL)benzamide was studied for its binding affinity to dopamine and serotonin receptors, indicating possible analgesic and anxiolytic effects.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(Piperidin-4-yl)benzamide derivatives?

- Methodology : Synthesis typically involves coupling reactions between benzoyl chloride derivatives and piperidin-4-amine intermediates. Key steps include:

- Nucleophilic substitution : Reacting 4-aminopiperidine with benzoyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, THF) with bases like triethylamine to neutralize HCl .

- Amide bond formation : Use of coupling agents such as EDCl/HOBt or DCC in polar aprotic solvents (DMF, DCM) to enhance reaction efficiency .

- Structural Confirmation : Post-synthesis characterization via H/C NMR, HRMS, and IR spectroscopy to verify amide bond formation and piperidine substitution patterns .

Q. What analytical techniques are critical for structural elucidation of this compound analogs?

- Primary Techniques :

- X-ray crystallography : Resolves 3D conformation (e.g., chair conformation of the piperidine ring and dihedral angles between aromatic groups) using SHELX software for refinement .

- NMR Spectroscopy : H-H COSY and NOESY experiments identify through-space interactions, confirming regiochemistry .

- Supplementary Methods : Mass spectrometry (ESI-TOF) for molecular weight validation and HPLC for purity assessment (>95%) .

Intermediate Research Questions

Q. How do reaction conditions influence the yield of this compound derivatives?

- Key Variables :

- Solvent Polarity : DMF or DCM improves solubility of aromatic intermediates, while THF may favor nucleophilic substitution at lower temperatures (0–25°C) .

- Temperature Control : Reflux conditions (80–100°C) accelerate coupling reactions but may increase side products (e.g., N-alkylation); room temperature is preferred for sterically hindered substrates .

- Optimization Strategies : Design of experiments (DoE) to screen solvent/base combinations and reaction times, minimizing byproduct formation .

Q. What strategies are used to enhance the solubility of this compound derivatives for in vitro assays?

- Approaches :

- Salt Formation : Hydrochloride salts of the piperidine nitrogen improve aqueous solubility (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride) .

- Co-solvent Systems : DMSO/PBS mixtures (≤1% DMSO) maintain compound stability in cellular assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Case Study : Discrepancies in kinase inhibition profiles (e.g., RAF vs. B/C RAF isoforms) may arise from assay conditions (ATP concentration, incubation time).

- Resolution Strategies :

- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled ATP) with functional assays (e.g., phosphorylation ELISA) .

- Mutagenesis Studies : Validate target engagement by testing compounds on kinase mutants (e.g., T481M in RAF isoforms) .

Q. What crystallographic refinements address discrepancies in piperidine ring conformation across studies?

- Challenges : Variations in chair vs. boat conformations due to crystal packing or low-resolution data.

- Solutions :

- High-Resolution Data : Collect datasets at <1.0 Å resolution to resolve subtle torsional angles .

- Twin Refinement : Apply SHELXL’s TWIN command for twinned crystals, improving R-factor convergence .

Q. How to design pharmacological profiling assays for this compound-based therapeutics?

- Key Parameters :

- Target Engagement : Use TR-FRET or SPR to measure binding kinetics (, /) for GPCRs or kinases .

- Functional Activity : cAMP accumulation or calcium flux assays for G/G-coupled receptors .

- Selectivity Screening : Panels of 50+ off-target receptors/enzymes to identify polypharmacology risks .

- In Vivo Correlation : PK/PD modeling using LC-MS/MS plasma quantification and tissue distribution studies in rodent models .

Data Contradiction Analysis

Q. How to interpret conflicting thermal stability data for this compound derivatives?

- Root Causes : Variations in DSC/TGA protocols (heating rate, purge gas) or polymorphic forms.

- Mitigation :

- Standardized Protocols : Use heating rates of 10°C/min under nitrogen to replicate conditions .

- Polymorph Screening : Solvent recrystallization (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.